![molecular formula C17H16N4O3S B2756204 4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210396-62-5](/img/structure/B2756204.png)
4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those with thiadiazole and isoxazole moieties, are of significant interest due to their diverse biological activities. The synthesis of novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown promising anti-inflammatory and analgesic activities. These syntheses involve complex reactions that yield compounds with potential as cyclooxygenase inhibitors, highlighting the importance of heterocyclic chemistry in drug discovery (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antitumor Drug Development
Compounds with structures similar to the one have been explored for their potential in antitumor drug synthesis. For instance, the development of temozolomide, a widely used antitumor drug, involves chemical reactions that yield N-substituted 1-carbamoylimidazoles, indicating the relevance of such molecular frameworks in creating therapeutic agents (Yongfeng Wang et al., 1997).
Antimicrobial and Antifungal Activities
Novel thiochroman-4-one derivatives, incorporating carboxamide and thiadiazole thioether moieties, have shown significant antibacterial and antifungal activities. This research underscores the potential of thiadiazole derivatives in addressing plant pathogens and introduces a new chemical class for further antimicrobial studies (Lu Yu et al., 2022).
Photosynthesis Inhibition for Agricultural Applications
Research on pyrazole derivatives as inhibitors of photosynthetic electron transport introduces a new avenue for developing herbicides. These compounds, when optimized for their electrostatic properties, can effectively inhibit photosynthesis, demonstrating the utility of such molecular structures in agricultural chemistry (C. B. Vicentini et al., 2005).
Anticancer Agent Synthesis
The microwave-assisted synthesis of benzamide derivatives incorporating thiadiazole has been explored for their anticancer activity. This highlights the therapeutic potential of combining different heterocyclic motifs to target cancer cells, further emphasizing the relevance of complex molecular scaffolding in medicinal chemistry (S. Tiwari et al., 2017).
properties
IUPAC Name |
4-methyl-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-9-5-11-3-4-12(6-14(11)23-9)15-7-13(20-24-15)8-18-17(22)16-10(2)19-21-25-16/h3-4,6-7,9H,5,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXSXVWTCWROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(N=NS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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